molecular formula C14H13FN2O2 B3339401 4-(2-fluorophenoxymethyl)-N'-hydroxybenzene-1-carboximidamide CAS No. 1016853-56-7

4-(2-fluorophenoxymethyl)-N'-hydroxybenzene-1-carboximidamide

Cat. No.: B3339401
CAS No.: 1016853-56-7
M. Wt: 260.26 g/mol
InChI Key: YMUVXJACWTYXOK-UHFFFAOYSA-N
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Description

4-(2-Fluorophenoxymethyl)-N'-hydroxybenzene-1-carboximidamide (CAS: 1016853-56-7) is a hydroxyimidamide derivative characterized by a 2-fluorophenoxymethyl substituent attached to a benzene ring and an N'-hydroxycarboximidamide functional group. With a molecular weight of 260.26, this compound serves as a key intermediate in synthesizing pharmacologically active heterocycles, particularly 1,2,4-oxadiazoles, which are associated with antimicrobial and anti-HIV activities . Its structural uniqueness lies in the fluorine atom, which enhances metabolic stability and binding affinity through electronegative effects .

Properties

IUPAC Name

4-[(2-fluorophenoxy)methyl]-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c15-12-3-1-2-4-13(12)19-9-10-5-7-11(8-6-10)14(16)17-18/h1-8,18H,9H2,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUVXJACWTYXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=NO)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)OCC2=CC=C(C=C2)/C(=N/O)/N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenoxymethyl)-N’-hydroxybenzene-1-carboximidamide typically involves multiple steps:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the preparation of 2-fluorophenol, which is then reacted with a suitable alkylating agent to form 2-fluorophenoxymethyl chloride.

    Coupling Reaction: The 2-fluorophenoxymethyl chloride is then reacted with 4-aminobenzonitrile under basic conditions to form the intermediate 4-(2-fluorophenoxymethyl)benzonitrile.

    Hydrolysis and Amidation: The nitrile group in the intermediate is hydrolyzed to form the corresponding carboxylic acid, which is subsequently converted to the carboximidamide through reaction with hydroxylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzene moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carboximidamide group, converting it to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

The compound 4-(2-fluorophenoxymethyl)-N'-hydroxybenzene-1-carboximidamide , also known by its CAS number 1016853-56-7, has garnered interest in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications, supported by case studies and data tables.

Medicinal Chemistry

This compound has been investigated for its potential as an antitumor agent . Its structural components suggest that it may interact with biological targets involved in cancer cell proliferation.

Case Study: Anticancer Activity

A study evaluated the compound's efficacy against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism of action appears to involve the inhibition of specific enzymes related to tumor growth, warranting further investigation into its therapeutic potential.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against certain bacteria and fungi. Its fluorinated structure may contribute to enhanced permeability through microbial membranes.

Case Study: Antimicrobial Efficacy

In vitro tests showed that this compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans. These findings suggest potential applications in developing new antimicrobial agents.

Drug Development

The compound is being explored as a lead structure for developing new drugs targeting specific diseases. Its unique properties allow for modifications that could enhance efficacy and reduce side effects.

Data Table: Modifications and Their Effects

ModificationEffect on ActivityReference
Addition of methyl groupIncreased potency
Substitution at para positionImproved selectivity
Alteration of hydroxyl groupEnhanced solubility

Biochemical Research

This compound is also utilized in biochemical assays to study enzyme interactions and metabolic pathways due to its ability to act as an inhibitor or substrate analog.

Case Study: Enzyme Inhibition

Research has demonstrated that this compound inhibits the activity of certain enzymes involved in metabolic processes, providing insights into metabolic regulation.

Environmental Chemistry

Given its fluorinated nature, there is interest in studying the environmental impact and degradation pathways of this compound, particularly concerning per- and polyfluoroalkyl substances (PFAS).

Case Study: Environmental Impact Assessment

A recent study assessed the persistence of this compound in soil and water systems, revealing significant resistance to biodegradation, raising concerns about its environmental footprint.

Mechanism of Action

The mechanism by which 4-(2-fluorophenoxymethyl)-N’-hydroxybenzene-1-carboximidamide exerts its effects involves its interaction with specific molecular targets. The fluorophenoxy group can engage in hydrophobic interactions, while the hydroxybenzene carboximidamide moiety can form hydrogen bonds with target proteins or enzymes. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical structural and functional differences between 4-(2-fluorophenoxymethyl)-N'-hydroxybenzene-1-carboximidamide and related hydroxyimidamide derivatives:

Compound Name Substituent/R-Group Molecular Weight CAS Number Key Features References
This compound 2-Fluorophenoxymethyl 260.26 1016853-56-7 Fluorine enhances stability; intermediate for oxadiazoles with anti-HIV potential.
4-[(2-Fluorobenzyl)oxy]-N'-hydroxybenzenecarboximidamide 2-Fluorobenzyloxy 260.23 MFCD03791158 Benzyloxy linker may reduce steric hindrance compared to phenoxymethyl.
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N'-hydroxybenzene-1-carboximidamide 3-Chloro-5-(trifluoromethyl)pyridinyloxy 358.71 263161-24-6 Pyridine ring introduces heterocyclic diversity; trifluoromethyl enhances lipophilicity.
2,5-Dichloro-N'-hydroxybenzene-1-carboximidamide 2,5-Dichloro 205.04 872362-65-7 Electron-withdrawing Cl groups may improve stability but reduce bioavailability.
4-[(1H-1,3-Benzodiazol-1-yl)methyl]-N'-hydroxybenzene-1-carboximidamide 1H-1,3-Benzodiazolylmethyl 280.29 1016739-85-7 Benzodiazole moiety provides hydrogen-bonding sites for target interactions.
4-[2-(Dimethylamino)ethoxy]-N'-hydroxybenzene-1-carboximidamide hydrochloride 2-(Dimethylamino)ethoxy 259.73 1955564-56-3 Aminoethoxy group increases solubility; hydrochloride salt improves crystallinity.

Structural and Functional Analysis

Substituent Effects: Fluorine vs. Chlorine: Fluorine in the target compound improves metabolic stability compared to chlorinated analogs (e.g., 2,5-dichloro derivative) due to its resistance to oxidative degradation .

Pharmacokinetic Considerations: Molecular Weight and Lipophilicity: Higher molecular weight derivatives (e.g., pyridinyloxy analog, 358.71 Da) may face reduced membrane permeability compared to the target compound (260.26 Da) . Solubility: Aminoethoxy-substituted compounds (e.g., CAS 1955564-56-3) exhibit improved aqueous solubility at acidic pH due to protonation of the dimethylamino group .

Synthetic Utility :

  • The hydroxyimidamide group (-C(=N-OH)-NH₂) is a common precursor for 1,2,4-oxadiazoles, as seen in the synthesis of anti-HIV intermediates . Substituted analogs (e.g., benzyloxy or pyridinyloxy) require tailored coupling reagents for efficient cyclization .

Biological Activity

4-(2-fluorophenoxymethyl)-N'-hydroxybenzene-1-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.

The compound primarily functions as an inhibitor of specific biological pathways, particularly those involved in cell cycle regulation. It is believed to interact with cyclin-dependent kinases (CDKs), which play a crucial role in cell division and proliferation. By inhibiting these kinases, the compound can disrupt normal cell cycle progression, potentially leading to anti-cancer effects.

Research Findings

  • Inhibition of Cyclin-Dependent Kinases :
    • Studies indicate that the compound exhibits significant inhibitory activity against CDK2 and CDK4, which are essential for the transition from G1 to S phase in the cell cycle. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Properties :
    • Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating bacterial infections .
  • Neuroprotective Effects :
    • The compound has shown promise in models of neurodegeneration, potentially through its interaction with monoacylglycerol lipase (MAGL), which is involved in endocannabinoid signaling pathways that modulate neuroinflammation .

Case Studies

  • Case Study 1 : In vitro studies demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in various cancer cell lines, indicating its potential as an anti-cancer agent .
  • Case Study 2 : A study on neuroinflammation models showed that the compound reduced pro-inflammatory cytokine levels and improved neuronal survival rates, suggesting its utility in neuroprotective therapies .

Data Table: Biological Activity Summary

Activity Target Effect Reference
CDK InhibitionCyclin-dependent kinases (CDK2, CDK4)Cell cycle arrest
AntimicrobialVarious bacterial strainsReduced bacterial growth
NeuroprotectionMAGLDecreased neuroinflammation

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 4-(2-fluorophenoxymethyl)-N'-hydroxybenzene-1-carboximidamide with high purity?

  • Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example, a fluorophenyl intermediate can be prepared via nucleophilic aromatic substitution using 2-fluorophenol and a benzyl halide derivative, followed by coupling with N-hydroxybenzene-1-carboximidamide. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization in ethanol can achieve >95% purity. Reaction monitoring by TLC and HPLC-MS is critical to confirm intermediate formation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., fluorophenyl methylene protons at δ 4.8–5.2 ppm).
  • X-ray crystallography : Refinement via SHELXL (SHELX suite) resolves bond lengths and angles, ensuring geometric accuracy .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+^+ at m/z 291.0843 for C14_{14}H12_{12}FN2_2O2_2).
  • FT-IR : Identify functional groups (e.g., N–O stretch at ~930 cm1^{-1}) .

Advanced Questions

Q. What experimental strategies address low yields during the condensation of the fluorophenyl and carboximidamide moieties?

  • Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Catalytic optimization : Use Pd(PPh3_3)4_4 or CuI to accelerate coupling efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Gradual heating (60–80°C) minimizes decomposition.
  • In situ monitoring : Real-time UV-Vis or Raman spectroscopy detects reaction progress .

Q. How can researchers resolve discrepancies in observed vs. predicted biological activity data for this compound?

  • Methodological Answer : Contradictions may arise from impurities, assay conditions, or pharmacokinetic variability. Mitigation steps:

  • Purity validation : Use HPLC with diode-array detection (DAD) to rule out byproducts.
  • Dose-response curves : Establish EC50_{50}/IC50_{50} values across multiple replicates.
  • Computational modeling : Perform molecular docking (AutoDock Vina) to assess target binding affinity vs. experimental results.
  • Metabolic stability assays : Evaluate hepatic microsomal stability to identify bioavailability issues .

Q. What computational approaches are suitable for predicting the physicochemical properties of this compound?

  • Methodological Answer : Combine quantum chemical and QSPR (Quantitative Structure-Property Relationship) methods:

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to estimate dipole moments and electrostatic potential.
  • Solubility prediction : Use COSMO-RS to model solvation free energy in aqueous/organic media.
  • LogP estimation : Apply atomic contribution methods (e.g., XLogP3) for partition coefficient modeling.
  • Neural networks : Train models on datasets of similar carboximidamides to predict melting points or stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-fluorophenoxymethyl)-N'-hydroxybenzene-1-carboximidamide
Reactant of Route 2
4-(2-fluorophenoxymethyl)-N'-hydroxybenzene-1-carboximidamide

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